Fmoc-d-asp(otbu)-opfp
Description
BenchChem offers high-quality Fmoc-d-asp(otbu)-opfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-asp(otbu)-opfp including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJUBBXKYAMY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544413 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-75-7 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-D-Asp(OtBu)-Opfp
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fmoc-D-Asp(OtBu)-Opfp in Peptide Synthesis
Fmoc-D-Asp(OtBu)-Opfp is a highly specialized amino acid derivative designed for the efficient and controlled incorporation of D-aspartic acid residues into a growing peptide chain. Its unique trifecta of protecting groups—the base-labile Fmoc group, the acid-labile tert-butyl (OtBu) ester, and the highly activated pentafluorophenyl (PFP) ester—provides the orthogonality and reactivity required for complex peptide synthesis.[1] This strategic design minimizes undesirable side reactions and allows for the precise, stepwise assembly of peptide sequences.[1]
The incorporation of D-amino acids, such as D-aspartic acid, is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The PFP ester functionality offers the advantage of a pre-activated carboxyl group, facilitating rapid and efficient amide bond formation without the need for in situ coupling reagents, which can sometimes lead to side reactions.[2][3]
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of Fmoc-D-Asp(OtBu)-Opfp is essential for its proper handling, storage, and application in synthesis protocols.
| Property | Value | Source(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester α-pentafluorophenyl ester | [4] |
| Synonyms | FMOC-D-ASPARTIC ACID(OTBU)-OPFP, FMOC-D-ASP(OTBU)-OPFP | [4] |
| CAS Number | 200335-75-7 | [4] |
| Molecular Formula | C29H24F5NO6 | [4] |
| Molecular Weight | 577.5 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 90-100 °C | [6] |
| Storage Temperature | -15°C | [4] |
Solubility and Stability:
Fmoc-D-Asp(OtBu)-Opfp is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[7] Due to the reactive nature of the pentafluorophenyl ester, the compound is sensitive to moisture and should be stored in a cool, dry environment to prevent hydrolysis.[7][8] The recommended storage temperature is -15°C to ensure long-term stability and reactivity.[4]
The Chemistry of Reactivity: A Tale of Three Protecting Groups
The utility of Fmoc-D-Asp(OtBu)-Opfp is defined by the interplay of its three key functional moieties: the Fmoc protecting group, the OtBu side-chain protecting group, and the Opfp activating group.
The Fmoc Group: A Base-Labile Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino functionality of the aspartic acid. Its key characteristic is its lability under basic conditions, typically a solution of piperidine in DMF.[8][9] The deprotection mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base.[9][10] This process is highly efficient and orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[8]
Caption: Fmoc deprotection mechanism.
The OtBu Group: Acid-Sensitive Side-Chain Protection
The β-carboxyl group of the aspartic acid side chain is protected as a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[11] This orthogonality is a fundamental principle of the Fmoc/tBu strategy in SPPS.[1] The bulky nature of the OtBu group also helps to minimize the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid residues.[12][13]
The Opfp Group: A Highly Activated Ester for Efficient Coupling
The α-carboxyl group is activated as a pentafluorophenyl (PFP) ester. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[2][3] This high reactivity allows for rapid and efficient peptide bond formation, often without the need for additional coupling reagents.[2][14] PFP esters are also known to be less susceptible to spontaneous hydrolysis compared to other active esters, which is advantageous during conjugation reactions.[15]
Caption: Peptide coupling with PFP ester.
Experimental Protocol: Standard Coupling Procedure in Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of Fmoc-D-Asp(OtBu)-Opfp to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-Asp(OtBu)-Opfp
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[16]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Dissolve Fmoc-D-Asp(OtBu)-Opfp (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction can be monitored using a colorimetric test such as the Kaiser test to confirm the consumption of the free amine.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted amino acid and byproducts.
-
-
Cycle Repetition: The process of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
While a detailed Material Safety Data Sheet (MSDS) should always be consulted, general laboratory safety precautions are advised when handling Fmoc-D-Asp(OtBu)-Opfp.[7][17][18] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound may cause skin and respiratory tract irritation, so handling in a well-ventilated area or a fume hood is recommended.[7]
Conclusion
Fmoc-D-Asp(OtBu)-Opfp is a sophisticated and highly effective reagent for the incorporation of D-aspartic acid into synthetic peptides. Its chemical properties are a direct result of the strategic selection of its protecting and activating groups, which provide the necessary orthogonality and reactivity for modern solid-phase peptide synthesis. A thorough understanding of its chemical behavior, as outlined in this guide, is crucial for researchers and drug development professionals to harness its full potential in creating novel and effective peptide-based molecules.
References
- Vertex AI Search. The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Synthesis of Pentafluorophenyl Esters of Nitrover
- PMC - NIH.
- Wikipedia. Pentafluorophenyl esters.
- NIH.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Benchchem. comparative study of pentafluorophenyl esters in peptide coupling efficiency.
- ChemicalBook. FMOC-D-ASP(OTBU)-OPFP Product Description.
- ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ChemicalBook. Fmoc-D-Asp(OtBu)
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- MSDS of Fmoc-D-Asp(OtBu)-Opfp.
- Chem-Impex. Fmoc-D-aspartic acid β-tert-butyl ester.
- Sigma-Aldrich. Fmoc-Asp(OtBu)-OPfp Novabiochem.
- Sigma-Aldrich. Fmoc- D -Asp(OtBu)-OH 98.
- Safety D
- TargetMol. Fmoc-Asp(OtBu)-OH | Peptide synthesis.
- Amino Acid Deriv
- Sigma-Aldrich. Fmoc- D -Asp(OtBu)-OH 98.
- SPECIFIC
- PubChem. 4-tert-Butyl N-((9H-Fluoren-9-ylmethoxy)carbonyl)
- Chemsrc. Fmoc-Asp(OtBu)-Opfp | CAS#:86061-01-0.
- MedChemExpress. Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)
- ResearchGate.
- Benchchem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- Aapptec Peptides. Fmoc-Asp(OtBu)-OPfp [86061-01-0].
- Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5].
- ChemPep. Fmoc-D-Asp-OtBu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FMOC-D-ASP(OTBU)-OPFP [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-Asp(OtBu)-OPfp Novabiochem 86061-01-0 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. Fmoc-D-Asp(OtBu)-Opfp - Safety Data Sheet [chemicalbook.com]
- 18. capotchem.cn [capotchem.cn]
The Solubility Profile of Fmoc-D-Asp(OtBu)-OPfp: A Comprehensive Guide for Researchers
Introduction: Understanding the Critical Role of Solubility in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the precise control over reaction conditions is paramount to achieving high-purity, target peptides. A crucial, yet often overlooked, parameter is the solubility of the activated amino acid derivatives. This technical guide provides an in-depth analysis of the solubility profile of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl α-pentafluorophenyl ester (Fmoc-D-Asp(OtBu)-OPfp), a key building block in the synthesis of peptides containing D-aspartic acid residues.
The solubility of Fmoc-D-Asp(OtBu)-OPfp directly impacts its handling, dissolution, and reactivity during the coupling step in SPPS. Poor solubility can lead to incomplete reactions, the formation of deletion sequences, and ultimately, a lower yield of the desired peptide. A thorough understanding of its behavior in various common laboratory solvents is therefore essential for optimizing peptide synthesis protocols and ensuring the reliable and efficient production of complex peptide molecules. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions on solvent selection and experimental design.
Molecular Structure and its Influence on Solubility
The solubility of Fmoc-D-Asp(OtBu)-OPfp is dictated by the interplay of its distinct structural motifs:
-
The Fmoc Group: This large, hydrophobic fluorenylmethoxycarbonyl protecting group significantly contributes to the molecule's nonpolar character, favoring solubility in organic solvents.
-
The D-Aspartic Acid Core: The central amino acid provides a degree of polarity.
-
The tert-Butyl (OtBu) Ester: This bulky, nonpolar side-chain protecting group further enhances the molecule's hydrophobicity.
-
The Pentafluorophenyl (OPfp) Ester: This activated ester group, while containing polar C-F bonds, is part of a large, relatively nonpolar aromatic system. The electron-withdrawing nature of the fluorine atoms makes the ester highly reactive, a primary reason for its use in peptide coupling.
Overall, the molecule possesses a predominantly hydrophobic character, which suggests a preference for solubility in polar aprotic and some nonpolar organic solvents over polar protic solvents and aqueous solutions.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative solubility data for Fmoc-D-Asp(OtBu)-OPfp across a wide range of solvents is not extensively published, a combination of manufacturer-provided data, analogous compound information, and general principles for Fmoc-protected amino acids allows for the construction of a reliable solubility profile.
Table 1: Solubility Profile of Fmoc-D-Asp(OtBu)-OPfp in Common Laboratory Solvents
| Solvent Category | Solvent | Chemical Formula | Solubility | Observations and Remarks |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | C₃H₇NO | Readily Soluble | A product specification for the analogous L-isomer indicates that 0.5 mmol is "clearly soluble" in 3 mL of DMF. A similar specification for Fmoc-D-Asp(OtBu)-OH states 0.5 mmol is "clearly soluble" in 5 mL of DMF[1]. This is the most common and recommended solvent for SPPS coupling reactions involving this derivative. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Readily Soluble | Generally, Fmoc-protected amino acids exhibit excellent solubility in NMP, a common alternative to DMF in SPPS[2]. | |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble | The related compound Fmoc-D-Asp-OtBu is reported to be soluble in DMSO at 100 mg/mL[3]. | |
| Acetonitrile (ACN) | C₂H₃N | Moderately Soluble | Often used in HPLC mobile phases for peptide analysis. While it can dissolve the compound, it may be less effective than DMF or NMP for high concentrations. | |
| Tetrahydrofuran (THF) | C₄H₈O | Sparingly to Moderately Soluble | The polarity of THF is lower than that of DMF, which may limit the solubility of the polar peptide backbone precursor. | |
| Acetone | C₃H₆O | Sparingly Soluble | Not a typical solvent for SPPS coupling due to potential side reactions and lower solvating power for protected amino acids. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Moderately Soluble | While less polar than DMF, DCM is often used in SPPS for washing steps. It is generally not the primary choice for dissolving Fmoc-amino acids for coupling[4]. |
| Chloroform | CHCl₃ | Soluble | The L-isomer's optical rotation is measured in chloroform, indicating solubility. | |
| Polar Protic | Water | H₂O | Insoluble | The large hydrophobic groups (Fmoc, OtBu) prevent dissolution in water. |
| Methanol (MeOH) | CH₃OH | Sparingly Soluble to Insoluble | The potential for transesterification with the activated OPfp ester and poor solvation make it unsuitable. | |
| Ethanol (EtOH) | C₂H₅OH | Sparingly Soluble to Insoluble | Similar to methanol, it is not a recommended solvent. | |
| Isopropanol (IPA) | C₃H₈O | Insoluble | The increased nonpolar character compared to methanol and ethanol does not sufficiently overcome the insolubility. | |
| Nonpolar | Toluene | C₇H₈ | Sparingly Soluble to Insoluble | The polarity is too low to effectively solvate the molecule. |
| Hexanes | C₆H₁₄ | Insoluble | The highly nonpolar nature of hexanes makes it an unsuitable solvent. |
Expert Insights and Practical Recommendations
As a Senior Application Scientist, my experience underscores the importance of choosing the right solvent system to ensure successful peptide synthesis. Here are some field-proven insights:
-
DMF as the Gold Standard: For coupling reactions in SPPS, N,N-Dimethylformamide (DMF) is the solvent of choice for Fmoc-D-Asp(OtBu)-OPfp. Its high polarity and aprotic nature effectively solvate the protected amino acid, facilitating a homogenous reaction mixture and promoting efficient coupling to the resin-bound peptide.
-
NMP as a Viable Alternative: N-Methyl-2-pyrrolidone (NMP) can be used as a direct replacement for DMF and is often favored for its higher boiling point and lower vapor pressure. It exhibits similar, if not slightly better, solvating properties for Fmoc-protected amino acids[2].
-
Solvent Quality is Key: The purity of the solvent is critical. Amine impurities in aged DMF can cause premature deprotection of the Fmoc group, leading to the formation of undesired side products. Always use high-purity, peptide-synthesis-grade solvents.
-
Pre-dissolution for Automated Synthesis: In automated peptide synthesizers, it is crucial to ensure that Fmoc-D-Asp(OtBu)-OPfp is fully dissolved in the delivery solvent (typically DMF or NMP) before it is transferred to the reaction vessel. Incomplete dissolution is a common source of failed couplings.
-
Considerations for "Green" Solvents: The field of peptide synthesis is increasingly moving towards more sustainable practices. While traditional solvents like DMF and NMP are highly effective, research into greener alternatives is ongoing. Should you consider a green solvent system, it is imperative to perform preliminary solubility tests with Fmoc-D-Asp(OtBu)-OPfp to ensure compatibility and efficacy.
Experimental Protocol: A Self-Validating System for Solubility Determination
To empower researchers to validate and expand upon the provided data, the following is a detailed, step-by-step methodology for determining the solubility of Fmoc-D-Asp(OtBu)-OPfp.
Materials:
-
Fmoc-D-Asp(OtBu)-OPfp
-
A selection of high-purity solvents (e.g., DMF, NMP, DCM, ACN, THF, Chloroform)
-
Analytical balance (readable to at least 0.1 mg)
-
Small vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled environment (e.g., lab bench at ambient temperature)
Procedure:
-
Preparation: Accurately weigh a specific amount of Fmoc-D-Asp(OtBu)-OPfp (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial. This will give an initial concentration (in this example, 100 mg/mL).
-
Dissolution Attempt: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes. Observe for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the vortexing step.
-
Equilibration: If dissolution is slow, the mixture can be placed on a magnetic stirrer for a longer period (e.g., 30 minutes) at a constant temperature.
-
Endpoint Determination: Continue adding solvent incrementally until all the solid has dissolved, resulting in a clear solution. Record the total volume of solvent used.
-
Calculation: Calculate the solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.
-
Qualitative Assessment: Based on the amount of solvent required, the solubility can be qualitatively described as:
-
Readily Soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely with moderate solvent volume.
-
Sparingly Soluble: Requires a large volume of solvent for complete dissolution.
-
Insoluble: Does not dissolve even with a large excess of solvent.
-
Workflow for Solvent Selection in SPPS
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application involving Fmoc-D-Asp(OtBu)-OPfp.
Caption: Logical workflow for solvent selection for Fmoc-D-Asp(OtBu)-OPfp.
Conclusion
Fmoc-D-Asp(OtBu)-OPfp is a predominantly hydrophobic molecule that exhibits excellent solubility in polar aprotic solvents, most notably DMF and NMP, making these the recommended choices for its application in solid-phase peptide synthesis. Its solubility is moderate in chlorinated solvents like DCM and chloroform, and poor to insoluble in polar protic and nonpolar solvents. By understanding the chemical basis for its solubility profile and employing the practical recommendations and protocols outlined in this guide, researchers can optimize their peptide synthesis workflows, minimize side reactions, and achieve higher yields of their target peptides.
References
-
SVS-Lifesciences. (n.d.). SPECIFICATION: Fmoc-D-Asp(OtBu)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OPfp [86061-01-0]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
Sources
Methodological & Application
Application Notes: Standard Protocol for Using Fmoc-d-asp(otbu)-opfp in Manual Solid-Phase Peptide Synthesis
Abstract
These application notes provide a comprehensive, in-depth guide for the effective use of Fmoc-d-asp(otbu)-opfp in manual solid-phase peptide synthesis (SPPS). This document offers a detailed protocol grounded in mechanistic principles, designed for researchers, chemists, and drug development professionals. We will explore the rationale behind the use of a pre-activated pentafluorophenyl (PFP) ester, the significance of the D-enantiomer and OtBu side-chain protection, and strategies to mitigate common side reactions, particularly aspartimide formation.
Foundational Principles & Mechanistic Insights
The successful incorporation of Fmoc-d-asp(otbu)-opfp into a peptide sequence hinges on understanding its unique chemical attributes. This derivative is strategically designed to optimize coupling efficiency while navigating the inherent challenges of aspartic acid chemistry.
The Pentafluorophenyl (PFP) Ester: A Pre-Activated Advantage
Standard SPPS protocols often rely on in situ activation, where a coupling reagent (e.g., HBTU, HATU) activates the C-terminal carboxyl group of the incoming amino acid immediately before its addition to the resin-bound peptide. Fmoc-d-asp(otbu)-opfp circumvents this step by being a pre-activated amino acid derivative.
The PFP ester is highly reactive due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring.[1][2] This makes the pentafluorophenoxide an excellent leaving group, facilitating rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[1]
Key Advantages of PFP Ester Use:
-
Rapid Kinetics: Coupling reactions are often complete in under an hour at room temperature.[2]
-
Reduced Side Reactions: By eliminating the need for separate coupling reagents, the growing peptide chain is not exposed to potentially harsh activators, which can reduce side reactions.[1]
-
Simplified Protocol: The coupling step is streamlined, as no pre-activation or addition of coupling reagents is required.
Stereochemical & Protective Group Strategy
-
D-Aspartic Acid: The incorporation of D-amino acids is a common strategy in medicinal chemistry to increase peptide resistance to proteolytic degradation, thereby enhancing bioavailability and in-vivo half-life. It can also be used to induce specific secondary structures, such as β-turns.
-
OtBu Side-Chain Protection: The tert-butyl (OtBu) ester is the standard protecting group for the β-carboxyl group of aspartic acid within the Fmoc/tBu orthogonal strategy. It is stable to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[3][4]
The Challenge of Aspartimide Formation
Aspartimide formation is the most significant side reaction associated with aspartic acid residues in Fmoc-SPPS.[5][6][7] It is initiated by the basic conditions of Fmoc deprotection, where the backbone amide nitrogen C-terminal to the Asp residue can perform an intramolecular cyclization, attacking the side-chain carbonyl.
This reaction leads to a stable five-membered succinimide ring (the aspartimide). This intermediate is problematic for several reasons:
-
It is prone to racemization at the α-carbon.[6]
-
Subsequent nucleophilic attack (by piperidine or water) can open the ring to form a mixture of the desired α-peptide and the undesired β-peptide isomer.[5]
-
These by-products are often difficult, if not impossible, to separate from the target peptide by HPLC due to similar masses and retention times.[6]
While using Fmoc-d-asp(otbu)-opfp does not eliminate this risk, awareness of the mechanism is key to mitigation. Strategies include minimizing piperidine exposure time and, in problematic sequences (e.g., -Asp-Gly-), using modified deprotection cocktails. Adding a small amount of an acid like formic acid or using a weaker base can suppress the side reaction.[7][8]
Diagrams and Schematics
// Positioning labels - this requires some tweaking Fmoc -> mol [style=invis, arrowhead=none, minlen=2]; DAsp -> mol [style=invis, arrowhead=none, minlen=2]; OtBu -> mol [style=invis, arrowhead=none, minlen=2]; OPfp -> mol [style=invis, arrowhead=none, minlen=2]; } dot Caption: Chemical Structure of Fmoc-d-asp(otbu)-opfp.
Reagents, Materials, and Equipment
| Category | Item | Notes |
| Amino Acid | Fmoc-d-asp(otbu)-opfp | Store at -15°C. Allow to warm to room temperature before opening.[9] |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on desired C-terminal functionality (amide vs. acid). |
| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Must be amine-free. |
| Dichloromethane (DCM), Reagent Grade | For washing and resin handling. | |
| Diethyl Ether (Cold) | For peptide precipitation. | |
| Reagents | Piperidine | For Fmoc deprotection. |
| Trifluoroacetic Acid (TFA) | For final cleavage. Corrosive and toxic. | |
| Triisopropylsilane (TIS) | Scavenger for cleavage. | |
| 1,2-Ethanedithiol (EDT) or Thioanisole | Scavengers, especially if Trp, Met, or Cys are present. | |
| Phenol | Scavenger. | |
| Water (DI or HPLC Grade) | Scavenger. | |
| Acetic Anhydride & DIPEA (for capping) | Optional, for capping unreacted amines. | |
| Monitoring | Kaiser Test Reagent Kit (Ninhydrin-based) | To check for free primary amines.[10] |
| Equipment | Manual SPPS Reaction Vessel with Frit | |
| Shaker or Bubbler (Nitrogen/Argon) | For agitation. | |
| Standard laboratory glassware, syringes, and needles | ||
| Rotary Evaporator and/or Lyophilizer | For peptide work-up. |
Detailed Experimental Protocol: A Standard Coupling Cycle
This protocol outlines a single coupling cycle for incorporating Fmoc-d-asp(otbu)-opfp onto a resin-bound peptide with a free N-terminal amine. The scale is assumed to be 0.1 mmol.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin (0.1 mmol) into the reaction vessel.
-
Add DMF (5-10 mL) and agitate gently for 30-60 minutes to ensure the resin is fully swollen.
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add 20% (v/v) piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.
Scientist's Note: Thorough washing after deprotection is critical. Residual piperidine is basic and nucleophilic, and it can react with the highly electrophilic PFP ester, consuming the activated amino acid before it can couple to the peptide chain.
Step 3: Coupling of Fmoc-d-asp(otbu)-opfp
-
In a separate vial, dissolve Fmoc-d-asp(otbu)-opfp (86.7 mg, 0.15 mmol, 1.5 equivalents) in the minimum required amount of DMF (approx. 2-3 mL).
-
Add the dissolved amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
Mechanistic Insight: No additional coupling reagents are needed. The PFP ester is sufficiently reactive to couple directly. While some protocols for PFP esters mention the addition of HOBt as a catalyst, for highly reactive esters like this, it is often unnecessary and can be omitted for simplicity.[1] The reaction should proceed efficiently without it.
Step 4: Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess activated amino acid and the pentafluorophenol by-product.
-
Wash with DCM (2 x 10 mL) and then again with DMF (2 x 10 mL).
Step 5: Monitoring the Coupling Reaction (Kaiser Test)
-
Carefully remove a small sample of resin beads (5-10 beads) from the vessel.
-
Wash the beads on the sample tip with ethanol.
-
Perform the Kaiser test according to the reagent manufacturer's instructions.[10][11]
-
Positive Result (Intense Blue Beads/Solution): Indicates the presence of unreacted primary amines. The coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.[12]
-
Trustworthiness Checkpoint: The Kaiser test is a self-validating step in the protocol. A negative result provides high confidence to proceed. If the result is positive, a second coupling (recoupling) should be performed by repeating Step 3. If the test remains positive, it may indicate a "difficult sequence" due to peptide aggregation, and capping is recommended.
Step 6: Capping (Optional)
If the Kaiser test remains positive after a second coupling attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).
-
Treat the resin with the capping solution for 20 minutes.
-
Wash thoroughly with DMF.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu on the D-Asp) are removed simultaneously.
| Parameter | Recommended Value/Procedure |
| Cleavage Cocktail | Reagent B: 88% TFA / 5% Phenol / 5% H₂O / 2% TIS[3][13] |
| Procedure | 1. Wash the final peptide-resin with DCM and dry under vacuum. |
| 2. Add the freshly prepared cleavage cocktail (10 mL per gram of resin).[14] | |
| 3. Agitate at room temperature for 2-3 hours. | |
| 4. Filter the resin and collect the filtrate containing the peptide. | |
| 5. Wash the resin with a small amount of fresh TFA. | |
| 6. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. | |
| 7. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. | |
| 8. Dry the crude peptide pellet under vacuum. |
Critical Safety Note: The OtBu group is cleaved to form a reactive tert-butyl cation. Scavengers like TIS and water are essential to trap these cations, preventing them from reattaching to nucleophilic residues in the peptide, such as Trp or Met.[13][15] Always use a scavenger cocktail for cleavage.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Insufficient coupling time; Peptide aggregation; Inadequate deprotection; Deactivated PFP ester. | Recouple for a longer duration. Consider switching to a more polar solvent like NMP. Confirm complete deprotection in the previous step. Use fresh, properly stored amino acid. |
| Aspartimide By-products in Final Peptide | Extended exposure to piperidine; Problematic sequence (e.g., -Asp-Gly-). | Minimize deprotection times. Use a modified deprotection cocktail (e.g., 20% piperidine with 0.1M HOBt, or 20% piperazine in DMF).[7] |
| Low Final Yield | Incomplete coupling at one or more steps; Poor swelling of resin; Loss of peptide during work-up. | Monitor every coupling step with the Kaiser test. Ensure adequate resin swelling before starting. Be careful during precipitation and washing steps. |
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
McMurray, J. S., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. Retrieved from [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023). Peptide Synthesis Blog. Retrieved from [Link]
-
Calderon, A., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. Retrieved from [Link]
-
The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Kuttan, A., et al. (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Retrieved from [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). Thieme. Retrieved from [Link]
-
Pathak, T. P., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2020). ResearchGate. Retrieved from [Link]
-
Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Sharma, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Conibear, A. C., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. Retrieved from [Link]
-
Choi, J. S., et al. (2015). Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited. ResearchGate. Retrieved from [Link]
-
Wang, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
4-tert-Butyl N-((9H-Fluoren-9-ylmethoxy)carbonyl)-D-aspartate. (n.d.). PubChem. Retrieved from [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry. Retrieved from [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023). CSBio. Retrieved from [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Guryanov, I., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fmoc-Asp(OtBu)-Opfp. (n.d.). Chemsrc. Retrieved from [Link]
Sources
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- 3. peptide.com [peptide.com]
- 4. csbiochina.com [csbiochina.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. peptide.com [peptide.com]
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Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-D-Asp(OtBu)-OPfp
Introduction: Strategic Incorporation of D-Aspartic Acid in Peptide Synthesis
The precise incorporation of non-proteinogenic amino acids, such as D-aspartic acid, is a critical strategy in modern peptide-based drug development. The introduction of a D-enantiomer can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. However, the inclusion of aspartic acid, irrespective of its chirality, presents a notorious challenge in Fmoc-based solid-phase peptide synthesis (SPPS): the base-catalyzed formation of aspartimide.[1][2] This intramolecular cyclization, triggered by the piperidine used for Fmoc deprotection, leads to a mixture of unwanted byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[2]
This application note provides a comprehensive guide for the strategic use of N-α-Fmoc-D-aspartic acid β-tert-butyl ester pentafluorophenyl ester, Fmoc-D-Asp(OtBu)-OPfp , in automated SPPS. We will delve into the rationale behind this reagent's design, its advantages in mitigating side reactions, and a detailed, field-proven protocol for its successful implementation.
The Chemistry of Fmoc-D-Asp(OtBu)-OPfp: A Multi-faceted Solution
The selection of Fmoc-D-Asp(OtBu)-OPfp is a deliberate choice to address multiple synthetic challenges simultaneously. Let's dissect the function of each component:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group for the α-amine is the cornerstone of the most widely used SPPS chemistry, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[3]
-
D-Asp Configuration: The use of the D-enantiomer is a specific design choice for the final peptide's biological properties.
-
OtBu (tert-Butyl) Ester: This bulky protecting group on the β-carboxyl side chain serves two primary purposes. First, it prevents the side chain from participating in peptide bond formation. Second, its steric hindrance provides a degree of protection against the intramolecular attack that initiates aspartimide formation, although it is not always sufficient, especially in problematic sequences.[1][4][5]
-
OPfp (Pentafluorophenyl) Ester: This is the key to the reagent's high efficiency. The pentafluorophenyl group is a highly electron-withdrawing moiety, rendering the ester exceptionally reactive or "active".[6][7] This pre-activation allows for rapid and efficient coupling without the need for in-situ activating agents (e.g., HBTU, HATU), which can sometimes contribute to side reactions. The pentafluorophenoxide anion is an excellent leaving group, facilitating the nucleophilic attack by the resin-bound amine to form the peptide bond quickly and cleanly.[6][8]
The primary advantage of using the OPfp ester is the acceleration of the desired coupling reaction, which kinetically outcompetes the slower, base-catalyzed aspartimide formation.[7]
Core Challenge: Aspartimide Formation
To appreciate the protocol's design, one must understand the mechanism of aspartimide formation. During the Fmoc-deprotection step with piperidine, the newly exposed backbone amide nitrogen of the residue C-terminal to the Asp can attack the side-chain ester of the Asp residue. This intramolecular cyclization forms a five-membered succinimide ring, the aspartimide.[2] This intermediate is unstable and can be opened by nucleophiles, leading to the formation of β-peptides or, upon re-opening, epimerization at the α-carbon.[1]
The sequence Asp-Gly is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1][2]
Caption: Mechanism of base-catalyzed aspartimide formation.
Automated Synthesis Protocol: A Validating System
This protocol is designed for standard automated peptide synthesizers and incorporates steps to maximize coupling efficiency while minimizing the risk of aspartimide formation.[9][10]
Quantitative Data Summary
| Parameter | Value/Reagent | Rationale & Trustworthiness Pillar |
| Resin | Wang, Rink Amide, or 2-Cl-Trt Resin | Choice depends on the desired C-terminal acid or amide. Pre-swelling ensures all reactive sites are accessible. |
| Resin Loading | 0.2 - 0.8 mmol/g | A moderate loading prevents steric hindrance between growing peptide chains, ensuring higher fidelity synthesis. |
| Fmoc-D-Asp(OtBu)-OPfp Excess | 1.5 - 2.5 equivalents | Sufficient excess drives the reaction to completion quickly. Using a large excess is unnecessary due to the high reactivity of the PFP ester and can complicate purification. |
| Base (for other couplings) | DIPEA or Collidine | Used for standard carbodiimide-mediated couplings. Not required for the PFP ester coupling step itself. |
| Coupling Additive | 1-Hydroxybenzotriazole (HOBt) | While not strictly necessary for PFP esters, adding 1 equivalent of HOBt can suppress potential racemization and further accelerate coupling.[6] This is a self-validating step to ensure maximal optical purity. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Standard reagent for Fmoc removal. The duration is optimized to ensure complete deprotection without prolonged exposure to base. |
| Standard Coupling Time | 45 - 90 minutes | PFP esters are highly reactive, but allowing sufficient time ensures completion, especially for sterically hindered couplings. Monitoring (e.g., Kaiser test) can confirm completion. |
| Washing Solvent | Dimethylformamide (DMF) | Efficiently solvates the growing peptide chain and removes soluble reagents and byproducts. |
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a single coupling cycle for incorporating Fmoc-D-Asp(OtBu)-OPfp into a growing peptide chain on an automated synthesizer.
1. Resin Preparation:
-
Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in the reaction vessel.
-
Swell the resin in high-purity DMF for 30-60 minutes to ensure optimal reaction conditions.[11]
2. Fmoc Deprotection (of the N-terminal amino acid on the resin):
-
Drain the swelling solvent.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.[11]
-
Causality: The two-step deprotection ensures rapid initial removal followed by a longer treatment to handle any more resistant Fmoc groups, while minimizing total base exposure time.
3. Thorough Washing:
-
Wash the resin with DMF (7-9 cycles).
-
Causality: This is a critical step. Residual piperidine must be completely removed. Any remaining base can neutralize the incoming activated ester or promote side reactions. This is a self-validating checkpoint for the protocol's integrity.
4. Coupling of Fmoc-D-Asp(OtBu)-OPfp:
-
Prepare a solution of Fmoc-D-Asp(OtBu)-OPfp (1.5 - 2.5 eq.) and HOBt (1.5 - 2.5 eq.) in a minimal volume of DMF.
-
Add the solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 45-90 minutes.
-
Optional: Perform a Kaiser test or other in-process monitoring to confirm the disappearance of free amines, validating the completion of the coupling step.
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and the pentafluorophenol byproduct.
6. Proceed to the Next Cycle:
-
The peptide-resin is now ready for the next deprotection and coupling cycle as per the desired sequence.
Caption: Automated SPPS workflow for a single coupling cycle.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the OtBu from Asp) must be removed.
Protocol: Global Deprotection and Cleavage
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail suitable for the peptide's composition. A standard and highly effective mixture is Reagent K .[12]
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like OtBu. The other components act as "scavengers" to trap the highly reactive carbocations generated during the deprotection (e.g., the tert-butyl cation), preventing them from re-attaching to sensitive residues like Trp or Met.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity via mass spectrometry (MS) and analytical HPLC.[11]
-
Conclusion and Expert Recommendations
The use of pre-activated Fmoc-D-Asp(OtBu)-OPfp offers a robust and efficient method for incorporating D-aspartic acid into synthetic peptides via automated SPPS. The high reactivity of the pentafluorophenyl ester facilitates rapid coupling, which is a key strategy to minimize the residence time of the peptide on the resin in a state susceptible to base-catalyzed aspartimide formation. While the OtBu group provides steric protection, it is the kinetic advantage of the PFP ester that provides the greatest benefit. For exceptionally challenging sequences, such as multiple Asp-Gly motifs, researchers may need to consider even bulkier side-chain protecting groups (e.g., OMpe, OBno) or alternative backbone protection strategies.[4][13][14] However, for the majority of applications, the protocol described herein provides a reliable, self-validating system for achieving high-purity peptides containing D-aspartic acid.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 39-46. Retrieved January 15, 2026, from [Link]
-
Pentafluorophenyl esters. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (n.d.). Journal of the Chinese Chemical Society. Retrieved January 15, 2026, from [Link]
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. Retrieved January 15, 2026, from [Link]
-
Peptide Synthesis Service, Custom Peptide Synthesizers. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
-
New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Retrieved January 15, 2026, from [Link]
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. Retrieved January 15, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
-
Getting Started with Automated Peptide Synthesis Guide. (2023). PurePep Blog. Retrieved January 15, 2026, from [Link]
-
E-mail, B. B. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved January 15, 2026, from [Link]
-
Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved January 15, 2026, from [Link]
-
Acid Cleavage/Deprotection in Fmoc / tBu Solid-Phase Peptide Synthesis. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Advancing sustainable peptide synthesis. (2023). Green Chemistry. Retrieved January 15, 2026, from [Link]
-
Continuous Flow-based Solid-phase Peptide Synthesiser. (n.d.). Vapourtec. Retrieved January 15, 2026, from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2023). Radboud Repository. Retrieved January 15, 2026, from [Link]
Sources
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- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Strategic Incorporation of D-Aspartic Acid using Fmoc-D-Asp(OtBu)-OPfp
Introduction: The Significance of D-Amino Acids and the Role of Fmoc-D-Asp(OtBu)-OPfp
In the landscape of peptide-based therapeutics and research, the incorporation of non-proteinogenic amino acids, particularly D-amino acids, has emerged as a pivotal strategy for enhancing biological activity and metabolic stability. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to prolonged in vivo half-lives.[1][2] The presence of a D-amino acid can also induce unique conformational constraints, potentially leading to higher receptor affinity and specificity.[3] Fmoc-D-Asp(OtBu)-OPfp is a specialized chemical reagent designed for the efficient and stereochemically pure incorporation of D-aspartic acid residues into a growing peptide chain during solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive overview of the principles and protocols for utilizing Fmoc-D-Asp(OtBu)-OPfp, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. We will delve into the rationale behind the chemical design of this reagent, provide detailed step-by-step protocols for its application, and address potential challenges and their solutions.
Deconstructing the Reagent: A Trifecta of Functionality
The efficacy of Fmoc-D-Asp(OtBu)-OPfp stems from the strategic selection of its three key chemical moieties: the Fmoc protecting group, the OtBu side-chain protecting group, and the OPfp activating group.
| Component | Chemical Name | Function | Cleavage Condition |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Nα-amino group protection | Base-labile (e.g., 20% piperidine in DMF) |
| OtBu | tert-Butyl ester | Side-chain carboxyl group protection | Acid-labile (e.g., Trifluoroacetic acid)[4] |
| OPfp | Pentafluorophenyl ester | Carboxyl group activation for coupling | Nucleophilic attack by an amine |
The Expertise Behind the Choices:
-
Fmoc Group: The use of the Fmoc group is central to one of the most common orthogonal protection strategies in SPPS.[5][6][7] Its lability under mild basic conditions, which do not affect the acid-labile side-chain protecting groups, allows for the iterative and selective deprotection of the N-terminus for subsequent amino acid coupling.[7]
-
OtBu Group: The tert-butyl ester effectively masks the carboxylic acid side chain of the D-aspartic acid residue.[4] This prevents unwanted side reactions, such as branching of the peptide chain. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic cleavage of the peptide from the solid support.[8][9]
-
OPfp Ester: The pentafluorophenyl ester is a highly reactive "active ester" that facilitates efficient peptide bond formation without the need for in-situ activation reagents during the coupling step.[10][11] This pre-activation strategy offers several advantages:
-
Rapid Coupling Kinetics: PFP esters exhibit significantly faster coupling rates compared to other active esters, which helps to minimize side reactions.[12][13]
-
Reduced Racemization: The use of pre-formed active esters like OPfp esters can reduce the risk of racemization, a critical consideration when working with chiral amino acids.[10]
-
Avoidance of Coupling Reagent Contact: The growing peptide chain is not exposed to potentially harmful coupling reagents and their byproducts.[14]
-
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of a D-aspartic acid residue using Fmoc-D-Asp(OtBu)-OPfp in an automated or manual peptide synthesizer.
Caption: A simplified workflow for a single coupling cycle in Fmoc-based SPPS.
Detailed Protocol for the Incorporation of Fmoc-D-Asp(OtBu)-OPfp
This protocol outlines the manual procedure for coupling Fmoc-D-Asp(OtBu)-OPfp to a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Fmoc-D-Asp(OtBu)-OPfp (CAS No: 86061-01-0 for the L-isomer, note the D-isomer is distinct)[15][16]
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), reagent grade
-
Qualitative ninhydrin test kit (Kaiser test)
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Coupling of Fmoc-D-Asp(OtBu)-OPfp:
-
Dissolve Fmoc-D-Asp(OtBu)-OPfp (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The high reactivity of the OPfp ester often leads to rapid coupling, typically within 1-2 hours.[10] For sterically hindered couplings, the reaction time can be extended or an additive like 1-hydroxybenzotriazole (HOBt) can be used, although often not necessary with OPfp esters.[10]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellowish) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of Fmoc-D-Asp(OtBu)-OPfp.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) to remove any unreacted amino acid and byproducts.
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Potential Side Reaction: Aspartimide Formation
A critical consideration when working with aspartic acid residues, including D-Asp, is the potential for aspartimide formation.[17][18] This intramolecular cyclization can occur under the basic conditions of Fmoc deprotection, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[7][18]
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
Mitigation Strategies:
-
Use of Bulky Protecting Groups: While OtBu is standard, bulkier side-chain protecting groups can sterically hinder the cyclization, though this can also complicate final cleavage.[19][20]
-
Modified Deprotection Conditions: Adding a small amount of an acid scavenger to the piperidine solution can help to suppress aspartimide formation.[17] Alternatively, using a less nucleophilic base like DBU for Fmoc removal can be considered, although DBU itself can also promote this side reaction under certain conditions.[18][21]
-
Backbone Protection: For particularly problematic sequences, dipeptide building blocks with backbone protection, such as the 2,4-dimethoxybenzyl (Dmb) group, can be employed to completely prevent aspartimide formation.[19]
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the OtBu group on the D-aspartic acid residue, are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
Standard Cleavage Cocktail (Reagent B):
| Component | Volume/Weight Percentage |
| Trifluoroacetic Acid (TFA) | 88% (v/v) |
| Phenol | 5% (w/v) |
| Water | 5% (v/v) |
| Triisopropylsilane (TIS) | 2% (v/v) |
This cocktail is suitable for peptides without sensitive residues like Cysteine, Methionine, or Tryptophan.[22]
Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Conclusion
Fmoc-D-Asp(OtBu)-OPfp is a highly effective and reliable reagent for the incorporation of D-aspartic acid into synthetic peptides. Its pre-activated nature streamlines the coupling process and minimizes the risk of racemization. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of potential side reactions such as aspartimide formation are crucial for the successful synthesis of high-purity D-amino acid-containing peptides for research and drug development.
References
-
Title: Biosynthesis of D-amino Acid-Containing Peptides Source: PubMed URL: [Link]
-
Title: D-Amino Acid-Containing Peptide Synthesis Source: CD Formulation URL: [Link]
-
Title: The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis Source: Prnewswire URL: [Link]
-
Title: Solid-Phase Peptide Synthesis of d-Amino Acids Source: Scholarly Commons URL: [Link]
-
Title: Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fmoc-Asp(OtBu)-OH [71989-14-5] Source: Aapptec Peptides URL: [Link]
-
Title: Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: Anaspec URL: [Link]
-
Title: D-amino acid peptides Source: LifeTein URL: [Link]
-
Title: Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters Source: CordenPharma URL: [Link]
-
Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction Source: ACS Publications URL: [Link]
-
Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Wiley Online Library URL: [Link]
-
Title: Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS Source: ResearchGate URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: PubMed URL: [Link]
-
Title: 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group Source: Thieme Connect URL: [Link]
-
Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: ACS Omega - ACS Publications URL: [Link]
-
Title: New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS Source: PubMed URL: [Link]
-
Title: Fmoc-Asp(OtBu)-OPfp [86061-01-0] Source: Aapptec Peptides URL: [Link]
-
Title: Fmoc Solid-Phase Peptide Synthesis Source: Springer Nature Experiments URL: [Link]
-
Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Fmoc-Asp(OtBu)-Opfp | CAS#:86061-01-0 Source: Chemsrc URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: ResearchGate URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: PubMed Central (PMC) - NIH URL: [Link]
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. nbinno.com [nbinno.com]
- 13. Pentafluorophenol and its derivatives [en.highfine.com]
- 14. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FMOC-D-ASP(OTBU)-OPFP [chemicalbook.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Fmoc Deprotection for D-Asp(OtBu)-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with Fmoc deprotection of D-Asp(OtBu)-containing peptides, a critical step in solid-phase peptide synthesis (SPPS). Our focus is to equip you with the knowledge and protocols to minimize side reactions, particularly the formation of aspartimide, thereby enhancing the yield and purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem with D-Asp(OtBu)?
A1: Aspartimide formation is a detrimental side reaction that occurs during the base-catalyzed removal of the Fmoc protecting group in SPPS.[1] It involves an intramolecular cyclization where the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is particularly problematic with Asp(OtBu) under the basic conditions of piperidine treatment.[2][3] The resulting five-membered succinimide ring, known as an aspartimide, can subsequently be opened by nucleophiles like piperidine or water, leading to a mixture of unwanted byproducts. These include not only the desired α-aspartyl peptide but also the β-aspartyl peptide and racemized forms of both.[2][4] These byproducts often co-elute with the target peptide during purification, making their separation extremely difficult and significantly reducing the overall yield.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent.[1] Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly vulnerable.[1][5] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][5]
-
Asp-Asn (D-N) [1]
-
Asp-Ser (D-S) [1]
-
Asp-Thr (D-T) [1]
-
Asp-Arg (D-R) [1]
Q3: How do reaction conditions like temperature and solvent polarity influence aspartimide formation?
A3: Both temperature and solvent polarity play a crucial role. Increased temperature significantly accelerates the rate of aspartimide formation.[1][2] Solvents with higher polarity also tend to promote the formation of aspartimide.[2] Therefore, careful control of these parameters is essential, especially for sensitive sequences.
Troubleshooting Guide: Aspartimide Formation
This section provides a structured approach to troubleshooting and mitigating aspartimide formation during the Fmoc deprotection of D-Asp(OtBu)-containing peptides.
Problem: Significant aspartimide-related impurities are detected by LC-MS analysis of the crude peptide.
This is often characterized by the presence of peaks with the same mass as the target peptide (α- and β-peptides) and/or adducts with the deprotection base (e.g., piperidide adducts).[2]
Workflow for Diagnosing and Resolving Aspartimide Formation
Below is a DOT script for a Graphviz diagram illustrating a troubleshooting workflow.
Caption: Troubleshooting workflow for aspartimide formation.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solutions & Explanations |
| High Basicity of Deprotection Reagent | The high basicity of the standard 20% piperidine in DMF solution promotes the deprotonation of the backbone amide, initiating aspartimide formation.[2] Solutions: 1. Introduce an Acidic Additive: Adding an acidic additive to the piperidine solution can buffer the basicity and significantly reduce aspartimide formation. A common and effective approach is the use of 0.1 M 1-hydroxybenzotriazole (HOBt) in the 20% piperidine/DMF deprotection cocktail. 2. Use a Weaker Base: Replacing piperidine with a weaker base is a viable strategy.[6] Piperazine has been shown to be effective in minimizing aspartimide formation.[7] More recently, dipropylamine (DPA) has been reported as a cost-effective alternative that significantly reduces aspartimide formation compared to piperidine, especially at elevated temperatures.[8] |
| Steric Accessibility of the Asp Side Chain | The tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent the intramolecular cyclization, especially with C-terminal Gly, Asn, or Ser residues.[1][5] Solution: Employ Bulkier Side-Chain Protecting Groups: Utilizing sterically more demanding protecting groups on the aspartic acid side chain can effectively block the formation of the succinimide ring.[9][10] Examples of such protecting groups that have shown improvement over OtBu include 3-methylpent-3-yl (Mpe) and 2,4,6-trimethoxybenzyl (Tmob).[9] Another effective alternative is Fmoc-Asp(OBno)-OH, which has been demonstrated to significantly reduce aspartimide formation.[4] |
| Conformational Flexibility of the Peptide Backbone | Certain peptide conformations can favor the proximity of the backbone amide nitrogen and the Asp side-chain carbonyl, facilitating the cyclization reaction. Solutions: 1. Backbone Protection: Incorporating a protecting group on the backbone nitrogen of the amino acid following the aspartic acid residue can prevent the initial nucleophilic attack.[11] The use of 2,4-dimethoxybenzyl (Dmb) protected dipeptides, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, is a well-established method for highly susceptible sequences. 2. Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides near the aspartic acid residue can disrupt secondary structures that might otherwise promote aspartimide formation.[12] |
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent reactions.
Caption: Mechanism of base-catalyzed aspartimide formation.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).
-
Second Deprotection (Optional but Recommended): Repeat step 3 for 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of piperidine.
Protocol 2: Optimized Fmoc Deprotection with HOBt
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).[12]
-
First Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully covered. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection cocktail and agitate for 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times).
Protocol 3: Fmoc Deprotection using an Alternative Base (Dipropylamine - DPA)
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) dipropylamine (DPA) in DMF.[8]
-
Deprotection: Add the DPA solution to the resin and agitate. The reaction time may need to be optimized depending on the sequence and temperature (e.g., at 60°C, two deprotection steps of 1 and 4 minutes have been reported to be effective).[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times).
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for Managing Steric Hindrance with Fmoc-D-Asp(OtBu)-OPfp
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of incorporating Fmoc-D-Asp(OtBu)-OPfp in solid-phase peptide synthesis (SPPS). Due to the inherent steric bulk of both the tert-Butyl (OtBu) side-chain protecting group and the Pentafluorophenyl (PFP) ester activating group, this reagent demands specialized strategies to ensure successful, high-yield coupling.
This document provides in-depth, field-proven insights and actionable protocols to overcome these steric challenges, ensuring the integrity and purity of your synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-D-Asp(OtBu)-OPfp particularly prone to steric hindrance issues?
A: The challenge arises from a combination of three bulky chemical groups in close proximity. The large tert-Butyl (OtBu) group on the aspartic acid side chain and the bulky Pentafluorophenyl (PFP) ester on the carboxyl group create significant steric crowding around the reaction center. When this molecule approaches the N-terminus of a growing peptide chain, which may itself be sterically demanding, the cumulative bulk can severely impede the nucleophilic attack required for amide bond formation.
Q2: When should I choose the PFP ester over other activation methods like HBTU/HOBt?
A: Fmoc-amino acid PFP esters are "pre-activated," meaning they can be added directly to the coupling reaction without a separate activation step. This can be advantageous for simplifying automated synthesis protocols. They are particularly useful in situations where carbodiimide-based activation might be problematic, such as with sensitive amino acids where racemization is a concern. However, for severely hindered couplings, the in-situ activation provided by modern uronium/phosphonium salt reagents (e.g., HATU, HCTU) often proves more effective due to the formation of a more reactive intermediate.
Q3: Can I use standard coupling protocols for Fmoc-D-Asp(OtBu)-OPfp?
A: It is highly inadvisable. Standard protocols are often optimized for non-hindered amino acids and will likely result in low coupling efficiency, leading to deletion sequences that are difficult to purify out. We strongly recommend using optimized protocols that account for steric hindrance, such as extended coupling times, elevated temperatures, or the use of more potent coupling reagents.
Q4: What are the primary signs of a failed or incomplete coupling with this amino acid?
A: The most immediate indicator is a positive (blue or purple) result from a qualitative ninhydrin (Kaiser) test after the coupling step. This signifies the presence of unreacted free primary amines on the resin. For a more quantitative assessment, subsequent HPLC and Mass Spectrometry (MS) analysis of the cleaved peptide will reveal a significant peak corresponding to the deletion sequence [Peptide]-(n-1).
Part 2: Troubleshooting Guide for Hindered Couplings
This section addresses specific issues encountered during the incorporation of Fmoc-D-Asp(OtBu)-OPfp and provides a logical workflow for their resolution.
Issue 1: Positive Ninhydrin Test Post-Coupling (Low Efficiency)
A positive ninhydrin test indicates that the coupling reaction has not gone to completion.
Underlying Cause: The steric bulk of the incoming amino acid, the N-terminal amino acid of the peptide-resin, or a combination of both, is preventing the formation of the amide bond within the standard reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed coupling reaction.
Issue 2: Appearance of Deletion Sequence [Peptide]-(n-1) in Final HPLC/MS
This indicates that a significant portion of the peptide chains were not successfully coupled with Fmoc-D-Asp(OtBu)-OPfp and were instead capped (or left unreacted), only to continue elongation in the subsequent cycles.
Underlying Cause: This is a direct consequence of Issue 1, where a low-efficiency coupling was not adequately addressed during the synthesis.
Preventative & Corrective Actions:
-
Solvent Optimization: The choice of solvent is critical for solvating the growing peptide chain and ensuring reactive sites are accessible. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often provides superior solvation for complex or aggregating sequences. For exceptionally difficult cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed to disrupt secondary structures and improve reaction kinetics.
-
Employ More Potent Coupling Reagents: While PFP esters are pre-activated, they may not be reactive enough for severely hindered couplings. Switching to an in-situ uronium or phosphonium salt-based activator can dramatically improve yields.
Reagent Class Key Advantage HBTU/HCTU Aminium Robust, reliable, and cost-effective for moderately difficult couplings. HATU Aminium Highly reactive due to the presence of HOBt derivative, excellent for very hindered couplings. COMU Uronium High solubility and reactivity, often outperforms HATU in difficult cases. -
Increase Reaction Time and/or Temperature: Sterically hindered reactions are kinetically slower. Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can be effective. Additionally, performing the reaction at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy, though this must be balanced against the increased risk of racemization.
Issue 3: Aspartimide Formation
Aspartic acid residues, particularly when followed by small amino acids like Glycine or Serine, are susceptible to base-catalyzed aspartimide formation during the repeated piperidine-mediated Fmoc deprotection steps. This side reaction leads to a mixture of difficult-to-separate impurities, including α- and β-peptides and racemized products.
Mitigation Strategies:
-
Use a Modified D-Asp Derivative: The most effective solution is to use an aspartic acid derivative with a bulkier side-chain protecting group designed to sterically inhibit the cyclization that leads to aspartimide formation. While we are discussing Fmoc-D-Asp(OtBu)-OPfp, for highly sensitive sequences, switching to a derivative like Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH is a proven strategy to minimize this side reaction.
-
Modify Deprotection Conditions: Reduce the concentration of piperidine in your deprotection solution from 20% to 10% or add a base scavenger like 1% v/v octanethiol. This reduces the overall basicity of the reaction environment, thereby slowing the rate of aspartimide formation.
Part 3: Optimized Protocols & Methodologies
Protocol 1: Optimized Double Coupling for Fmoc-D-Asp(OtBu)-OPfp
This protocol should be used when a single coupling is known or suspected to be insufficient.
-
Initial Coupling:
-
Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3x).
-
Dissolve Fmoc-D-Asp(OtBu)-OPfp (3 equivalents relative to resin loading) in a minimal amount of NMP.
-
Add the amino acid solution to the resin.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the reaction to proceed for 2 hours with gentle agitation.
-
-
Intermediate Check & Wash:
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.
-
Regardless of the result, drain the reaction vessel and wash the resin with DMF (3x).
-
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of Fmoc-D-Asp(OtBu)-OPfp (3 equivalents) and DIPEA (6 equivalents) in NMP.
-
Add this fresh solution to the resin and allow it to react for another 2 hours.
-
-
Final Wash and Confirmation:
-
Wash the resin thoroughly with DMF (3x) followed by DCM (3x).
-
Perform a final Kaiser test. The test should be negative (clear/yellow beads). If it remains positive, proceed to the capping protocol.
-
Protocol 2: Capping of Unreacted Amines
This protocol is essential for terminating deletion sequences when a coupling cannot be driven to completion.
-
Preparation:
-
After the final wash of a failed coupling, wash the resin with DMF (3x).
-
Prepare the capping solution fresh: A mixture of Acetic Anhydride / DIPEA / NMP in a 1:1:3 ratio.
-
-
Capping Reaction:
-
Add a sufficient volume of the capping solution to the resin to form a slurry.
-
Agitate the mixture for 30 minutes at room temperature.
-
-
Wash:
-
Drain the capping solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of the capping reagents.
-
The resin is now ready for the next Fmoc-deprotection step in the sequence.
-
Caption: Mechanism of steric hindrance during peptide coupling.
References
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Online] Available at: [Link]
-
Góngora-Benítez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Online] Available at: [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. [Online] Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Online] Available at: [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Online] Available at: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Online] Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Online] Available at: [Link]
-
AAPPTec. (n.d.). SPPS Capping procedure. [Online] Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Online] Available at: [Link]
Identifying and characterizing byproducts from Fmoc-d-asp(otbu)-opfp reactions.
Welcome to the technical support guide for identifying and characterizing byproducts from reactions involving Fmoc-D-Asp(OtBu)-OPfp. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will dissect the common challenges associated with this reagent, explain the underlying chemistry, and provide field-proven troubleshooting strategies and protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using Fmoc-D-Asp(OtBu)-OPfp in peptide synthesis?
The most significant and persistent challenge is the formation of an aspartimide (succinimide) intermediate, particularly during the basic conditions of Fmoc deprotection with piperidine.[1][2] Fmoc-D-Asp(OtBu)-OPfp is a pre-activated ester designed for efficient coupling, but the resulting aspartic acid residue in the peptide chain is susceptible to this side reaction in subsequent synthesis cycles.[3] This cyclic intermediate is unstable and can lead to a cascade of undesirable, difficult-to-separate byproducts.
Q2: What byproducts originate from aspartimide formation?
The formation of the aspartimide ring is the root cause of several major impurities that can compromise the yield and purity of the target peptide.[4]
-
α- and β-peptides: The aspartimide ring can be hydrolyzed by residual water or during final cleavage. This ring-opening is not regiospecific and attacks both carbonyls, leading to the formation of the desired α-aspartyl peptide linkage as well as the isomeric β-aspartyl peptide.[5][6]
-
Racemized Products (D/L Isomers): The α-carbon of the aspartimide intermediate is labile, leading to epimerization.[4] Subsequent hydrolysis results in a mixture of D-α-aspartyl, L-α-aspartyl, D-β-aspartyl, and L-β-aspartyl peptides.
-
Piperidide Adducts: The nucleophilic piperidine used for Fmoc deprotection can attack the aspartimide ring, forming stable α- and β-piperidide adducts.[1][7]
The generation of these byproducts, particularly the β-aspartyl and epimerized peptides which often have the same mass and similar chromatographic behavior as the target peptide, presents a significant purification challenge.
Q3: What is the chemical mechanism behind aspartimide formation?
Aspartimide formation is a base-catalyzed intramolecular cyclization. The process is initiated during the Fmoc-deprotection step.[8]
-
Deprotonation: The piperidine base abstracts a proton from the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue.
-
Nucleophilic Attack: The resulting amide anion acts as an internal nucleophile, attacking the carbonyl carbon of the Asp(OtBu) side-chain ester.
-
Cyclization: This attack forms a five-membered succinimide ring and displaces the tert-butoxy group.
This reaction is particularly prevalent in sequences like Asp-Gly, where the lack of steric hindrance from the glycine residue facilitates the necessary conformation for cyclization.[9][10]
Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.
Q4: How can I detect and characterize these byproducts?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for both detection and characterization.
-
HPLC Analysis: Byproducts may appear as pre-peaks, post-peaks, or shoulders on the main product peak. The β-aspartyl and other diastereomers can be particularly difficult to resolve from the target peptide.
-
Mass Spectrometry (MS): This is the definitive tool for identification. The expected mass changes provide clear signatures for each type of byproduct.
| Byproduct | Mass Change vs. Target Peptide | Identification Notes |
| Aspartimide Intermediate | -18.01 Da (Loss of H₂O) | Often transient but can be detected, especially under acidic conditions where hydrolysis is slower.[11] |
| α- and β-Peptide Isomers | No change | Same mass as the target peptide. Identification relies on chromatographic separation or advanced methods like Edman degradation.[12] |
| Piperidide Adduct | +84.08 Da (Addition of C₅H₈N) | A clear mass shift indicating covalent modification by piperidine. |
| Diketopiperazine (DKP) | Chain Termination | If the aspartimide is at the N-terminus (Xaa-Asp), it can cyclize to form a piperazine-2,5-dione, terminating the sequence.[13] |
Q5: What strategies can I employ to prevent or minimize aspartimide formation?
Several effective strategies exist, ranging from simple modifications of the deprotection protocol to the use of specialized amino acid derivatives.
-
Modified Deprotection Cocktails: Reducing the basicity of the deprotection solution is a common and effective approach. Adding a weak acid to the piperidine solution, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid, can suppress the side reaction.[14][15]
-
Alternative Bases: Using a weaker base like piperazine instead of piperidine can significantly reduce aspartimide formation, though deprotection times may need to be extended.[16] The strong, non-nucleophilic base DBU should generally be avoided with Asp-containing peptides as it strongly promotes this side reaction.[17]
-
Bulky Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) group with bulkier esters like O-n-butyl-5-nonyl (OBno) or 3-methyl-pent-3-yl (OMpe) provides steric hindrance that impedes the intramolecular cyclization.[4][18] Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to negligible levels in many cases.
-
Backbone Protection: The most robust method for complete prevention is to protect the backbone amide nitrogen of the residue following Asp. Dipeptides like Fmoc-Asp(OtBu)-Dmb-Gly-OH or Fmoc-Asp(OtBu)-Hmb-Gly-OH physically block the nucleophilic nitrogen, making cyclization impossible.[6][19]
Troubleshooting Guide
This section provides direct solutions to common experimental observations.
Problem: My HPLC shows multiple peaks, but the main ones have the same mass as my target peptide.
-
Probable Cause: You are likely observing the formation of α- and β-aspartyl peptide isomers, along with potential epimerized (D/L) versions. These byproducts have the same molecular weight as your desired product but differ in their structure, leading to different retention times on HPLC.
-
Solution & Validation:
-
Optimize HPLC Gradient: Try a shallower gradient to improve the resolution between the isomeric peaks.
-
Implement Prevention: For the next synthesis, use one of the prevention strategies outlined in Q5. Using a bulky protecting group like Fmoc-Asp(OBno)-OH is a highly effective solution.
-
Confirmation: Synthesize a short, known problematic sequence (e.g., VKDGYI) using both your standard protocol and a modified one. Comparing the resulting chromatograms will validate the effectiveness of the preventative measure.
-
Problem: My mass spectrum shows a significant peak at [M-18], especially in Asp-Gly sequences.
-
Probable Cause: This corresponds to the mass of the aspartimide intermediate (loss of one water molecule).[11][20] Its presence indicates that the cyclization side reaction is occurring at a significant rate. This is common in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][9]
-
Solution & Validation:
-
Use a Modified Deprotection Cocktail: Immediately switch to a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[15] This buffers the basicity and reduces the rate of cyclization.
-
Reduce Exposure Time & Temperature: Minimize the duration and number of deprotection steps. Avoid elevated temperatures during deprotection and coupling steps.
-
Analytical Check: After implementing these changes, take a sample of the cleaved peptide and analyze it by LC-MS. The intensity of the [M-18] peak should be substantially reduced.
-
Problem: My synthesis yield is very low, and I see a peak with a mass of [M+84].
-
Probable Cause: This mass shift is the signature of a piperidide adduct, formed by the nucleophilic attack of piperidine on the aspartimide intermediate.[1][7] This is a chain-terminating event and also indicates a high level of aspartimide formation is occurring.
-
Solution & Validation:
-
Employ Backbone Protection: For critical or highly problematic sequences, the most definitive solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[6] This completely eliminates the possibility of the initial cyclization.
-
Use a Non-Ester Protecting Group: An alternative advanced strategy is to use a derivative like Fmoc-Asp(CSY)-OH, where the side chain is protected by a stable C-C bond, preventing cyclization.[19]
-
Verification: Re-synthesize the peptide using the protected dipeptide. The [M+84] peak should be absent, and the yield of the target peptide should increase significantly.
-
Caption: Troubleshooting workflow for identifying Asp-related byproducts.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Suppress Aspartimide Formation
This protocol uses HOBt as a basicity modifier during the standard piperidine deprotection step.
-
Resin Preparation: Swell the peptide-resin in high-purity, anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt. Safety Note: HOBt can be explosive when dry. Use with appropriate care.
-
First Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully covered. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection cocktail and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, HOBt, and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[21]
Protocol 2: Analytical Characterization by LC-MS
This protocol provides a general workflow for analyzing the crude peptide product after cleavage.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient appropriate for your peptide's hydrophobicity (e.g., 5% to 65% B over 15 minutes). A shallow gradient is recommended to maximize the separation of isomers.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Interface: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan MS data over a relevant m/z range (e.g., 400-2000 m/z).
-
Data Analysis: Deconvolute the raw mass spectrum to determine the average molecular weights of the species present in each chromatographic peak. Compare these experimental masses to the theoretical masses of the target peptide and potential byproducts (as listed in the table above).
-
References
- Lauer-Fields, J. L., et al. (2001). Aspartimide formation and its prevention in Fmoc chemistry solid phase peptide synthesis. Journal of Peptide Research, 58(5), 375-385. [Source available at: https://onlinelibrary.wiley.com/doi/abs/10.1034/j.1399-3011.2001.00903.x]
- Packman, L. C. (1996). Base-catalyzed aspartimide formation and its prevention in Fmoc chemistry solid phase peptide synthesis. Peptide Science, 40(3), 209-218. [Source available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1097-0282(1996)40:3%3C209::AID-BIP6%3E3.0.CO;2-R]
- Merck KGaA. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-asp-obno-oh]
- Lukszo, J., et al. (2015). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 21(8), 624-631. [https://pubmed.ncbi.nlm.nih.gov/26179429/]
- Bode, J. W., et al. (2017). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 8, 14831. [https://www.research-collection.ethz.ch/handle/20.500.11850/157209]
- Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. [https://www.aapptec.com/fmoc-asp-otbu-oh-71989-14-5]
- Iris Biotech GmbH. (n.d.). Aspartimide Formation. [https://iris-biotech.
- van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, 27(45), 11513-11527. [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202101189]
- Giraud, M., et al. (1997). Piperidine-mediated side product formation for Asp(OBu)-containing peptides. Journal of the Chemical Society, Chemical Communications, (12), 1159-1160. [https://pubs.rsc.org/en/content/articlelanding/1997/cc/c701159a]
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-372. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3133818/]
- Sliedregt, K. M., et al. (2001). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters, 42(48), 8421-8424. [https://www.sciencedirect.com/science/article/abs/pii/S004040390101832X]
- ResearchGate. (n.d.). Base-promoted aspartimide formation during Fmoc deprotection. [https://www.researchgate.net/figure/Base-promoted-aspartimide-formation-during-Fmoc-deprotection-i-20-piperidine-in-DMF_fig1_273136203]
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. [https://www.benchchem.com/technical-support/troubleshooting-fmoc-deprotection]
- Somlai, C., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3195. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6772099/]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps]
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [https://www.researchgate.net/publication/225301138_Base-induced_side_reactions_in_Fmoc-solid_phase_peptide_synthesis_Minimization_by_use_of_piperazine_as_Na-deprotection_reagent]
- Bode, J. W., et al. (2021). Cyanopyridiniumylides as Versatile Protecting Groups for Carboxylic Acids in Peptide Chemistry. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/60c74a5b202b56833b746a5e]
- Hui, J., et al. (1998). Identification of Asp95 as the site of succinimide formation in recombinant human glial cell line-derived neurotrophic factor. Archives of Biochemistry and Biophysics, 358(2), 377-384. [https://pubmed.ncbi.nlm.nih.gov/9784236/]
- Mergler, M., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(1), 40-47. [https://www.researchgate.
- Sigma-Aldrich. (n.d.). Fmoc-Asp(OtBu)-OPfp Novabiochem. [https://www.sigmaaldrich.com/US/en/product/mm/852125]
- Sigma-Aldrich. (n.d.). Fmoc-D-Asp(OtBu)-OH. [https://www.sigmaaldrich.com/US/en/product/aldrich/772011]
- Li, Y., et al. (2015). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 87(5), 2933-2939. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4354784/]
- Harris, R. J. (2008). Identification, quantification and conversion of succinimide in proteins. Google Patents. [https://patents.google.
- VanAernum, Z. L., et al. (2023). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody. Pharmaceutical Research, 40(2), 337-349. [https://pubmed.ncbi.nlm.nih.gov/36627449/]
- Chemsrc. (n.d.). Fmoc-Asp(OtBu)-Opfp | CAS#:86061-01-0. [https://www.chemsrc.com/en/cas/86061-01-0_1038198.html]
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis. [https://www.benchchem.com/technical-support/fmoc-glu-otbu-oh-coupling-protocols]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Asp(OtBu)-OPfp Novabiochem 86061-01-0 [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2008048430A2 - Identification, quantification and conversion of succinimide in proteins - Google Patents [patents.google.com]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. research-collection.ethz.ch [research-collection.ethz.ch]
- 20. Identification of Asp95 as the site of succinimide formation in recombinant human glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Fmoc-d-Asp(OtBu)-OPfp
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Critical Role of Input Material Quality in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of the starting materials. Every building block, reagent, and solvent contributes to the success—or failure—of the synthesis. Among the most crucial of these building blocks are the activated amino acid derivatives. This guide focuses on Fmoc-d-Asp(OtBu)-OPfp, a pre-activated, shelf-stable pentafluorophenyl (PFP) ester of Fmoc-protected d-aspartic acid.
The use of a pre-activated ester like Fmoc-d-Asp(OtBu)-OPfp offers a streamlined alternative to in-situ activation methods, potentially reducing side reactions and simplifying coupling protocols. However, this advantage is only realized if the integrity of the reagent is confirmed before use. Mass spectrometry (MS) is the quintessential tool for this validation, providing an unambiguous confirmation of identity, purity, and stability. This guide provides a comprehensive framework for the MS characterization of Fmoc-d-Asp(OtBu)-OPfp, compares its performance profile with common alternatives, and offers field-proven insights into interpreting the resulting data to ensure the highest quality peptide synthesis outcomes.
Section 1: Fundamentals of ESI-MS for Fmoc-Amino Acid Analysis
Electrospray Ionization (ESI) is the preferred method for analyzing moderately polar, thermally labile molecules like protected amino acids.[1][2] ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase, minimizing fragmentation and preserving the molecular integrity of the analyte.[1][3]
The Causality Behind Key ESI-MS Principles:
-
Ion Formation: The sample, dissolved in a suitable solvent, is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1][2] For Fmoc-d-Asp(OtBu)-OPfp, analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.
-
Solvent Choice: A typical solvent system is a mixture of acetonitrile and water with a small amount of acid, such as 0.1% formic acid. The organic solvent (acetonitrile) aids in desolvation, while the acid provides a source of protons (H⁺), promoting the formation of the desired [M+H]⁺ species for enhanced signal intensity.[2]
-
High-Resolution Mass Spectrometry (HRMS): While nominal mass can confirm the integer mass, HRMS (e.g., on an Orbitrap or TOF analyzer) provides high mass accuracy. This allows for the determination of the elemental composition, which is critical for distinguishing the target compound from impurities that may have very similar masses.
Section 2: Experimental Protocol: MS Analysis of Fmoc-d-Asp(OtBu)-OPfp
This protocol describes a self-validating system for the routine quality control of Fmoc-d-Asp(OtBu)-OPfp using direct infusion ESI-MS.
Objective: To confirm the identity and assess the purity of Fmoc-d-Asp(OtBu)-OPfp.
Materials:
-
Fmoc-d-Asp(OtBu)-OPfp sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Calibrated high-resolution mass spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Fmoc-d-Asp(OtBu)-OPfp sample at 1 mg/mL in ACN.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in 50:50 ACN:H₂O with 0.1% FA.
-
Rationale: The final concentration is chosen to be within the optimal range for the ESI source, preventing signal saturation. The solvent composition ensures complete dissolution and promotes efficient ionization.
-
-
Mass Spectrometer Setup (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: Typically low (e.g., <120°C) to prevent thermal degradation of the analyte.[4]
-
Analyzer Mode: Full scan, with a mass range of m/z 150-1000.
-
Resolution: >70,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.
-
-
Data Acquisition and Analysis:
-
Infuse the working solution into the mass spectrometer.
-
Acquire data for approximately 1-2 minutes to obtain a stable signal and averaged spectrum.
-
Process the spectrum to identify the m/z of the most abundant peaks.
-
Compare the experimentally observed m/z values with the theoretical values for the expected ions and potential impurities.
-
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end
Caption: ESI-MS workflow for Fmoc-d-Asp(OtBu)-OPfp characterization.
Section 3: Interpreting the Mass Spectrum: A Guide to Purity Assessment
A clean, high-purity sample of Fmoc-d-Asp(OtBu)-OPfp will exhibit a very specific mass spectrum. The molecular formula is C₂₉H₂₄F₅NO₆, with a monoisotopic mass of 577.1524 g/mol .[5][6][7]
Table 1: Expected Primary Ions for Fmoc-d-Asp(OtBu)-OPfp
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | C₂₉H₂₅F₅NO₆⁺ | 578.1602 |
| [M+Na]⁺ | C₂₉H₂₄F₅NNaO₆⁺ | 600.1421 |
| [M+K]⁺ | C₂₉H₂₄F₅KNO₆⁺ | 616.1161 |
The protonated molecule [M+H]⁺ at m/z 578.1602 should be the base peak (the most intense peak) in the spectrum. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common and not indicative of impurity, but rather of trace alkali metals in the solvent or on glassware.
Trustworthiness through Impurity Profiling: A protocol is only as good as its ability to detect failure. Identifying potential impurities is a critical part of a self-validating system.
Table 2: Common Potential Impurities and Degradants
| Impurity/Degradant | Description | Formula | Theoretical m/z [M+H]⁺ |
| Fmoc-d-Asp(OtBu)-OH | Hydrolysis of the OPfp ester | C₂₃H₂₅NO₆ | 412.1704 |
| H-d-Asp(OtBu)-OPfp | Premature Fmoc deprotection | C₁₄H₁₄F₅NO₄ | 356.0861 |
| Fmoc-d-Asp-OPfp | Loss of t-butyl group | C₂₅H₁₆F₅NO₆ | 522.0966 |
| Dipeptide Impurity | Reaction with a free amino acid | Varies | Varies |
| Acetic Acid Adduct | Contamination from synthesis | C₃₁H₂₉F₅NO₈⁺ | 638.1811 |
The presence of a significant peak at m/z 412.1704 is a strong indicator of product degradation via hydrolysis, compromising the activated nature of the reagent. Similarly, impurities from the manufacturing process, such as those lacking the Fmoc or OtBu groups, can lead to failed or truncated peptide sequences.[8][9]
Section 4: Comparative Analysis: OPfp Ester vs. In-Situ Activation
While Fmoc-d-Asp(OtBu)-OPfp offers convenience, the most common alternative is the in-situ activation of its corresponding carboxylic acid, Fmoc-d-Asp(OtBu)-OH (MW: 411.45 g/mol [10][11]), using coupling reagents like HBTU or HATU.
Table 3: Performance Comparison of Activation Strategies
| Feature | Fmoc-d-Asp(OtBu)-OPfp (Pre-activated Ester) | Fmoc-d-Asp(OtBu)-OH + HBTU/HATU (In-situ) |
| Convenience | High. Ready to use, no pre-activation step needed. | Lower. Requires pre-activation step, increasing complexity. |
| Purity Control | Straightforward. Purity of the single component can be easily verified by MS before use. | More complex. Must ensure purity of both the amino acid and the coupling reagent. |
| Reaction Monitoring | MS can monitor the disappearance of the starting material (m/z 578.16) and appearance of the coupled peptide. | MS can monitor the disappearance of the free acid (m/z 412.17) and appearance of the peptide. |
| Side Reaction Profile | Generally lower risk of side reactions related to the coupling reagent itself. | Uronium-based reagents (HBTU, HATU) can cause guanidinylation of the N-terminus if activation is slow. |
| Aspartimide Propensity | The OtBu protecting group is known to be susceptible to base-catalyzed aspartimide formation.[12][13] The OPfp leaving group itself does not inherently prevent this. | Identical susceptibility to aspartimide formation, as it is driven by the Asp(OtBu) residue and base exposure (e.g., piperidine).[12][13] |
The Aspartimide Problem: A major challenge with Asp-containing peptides is the formation of a succinimide ring, known as aspartimide.[12][14] This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is sequence-dependent, being most prevalent in Asp-Gly motifs.[12] Aspartimide formation is problematic because it is a mass-neutral rearrangement (a loss of water, M-18, followed by hydrolysis back to an Asp or iso-Asp residue), making it difficult to detect by standard MS.[14][15] While the initial aspartimide intermediate can be detected as an M-18 species relative to the peptide, its subsequent hydrolysis can yield a mixture of α- and β-peptides that are isobaric (same mass) with the desired product, complicating purification.[13][15]
Section 5: Advanced Characterization by Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 578.16) and analyzing its product ions.[16][17] Collision-Induced Dissociation (CID) is the most common fragmentation method.
Expected Fragmentation Pattern: The fragmentation of protonated Fmoc-amino acids is well-characterized.[18] Key fragmentation pathways for Fmoc-d-Asp(OtBu)-OPfp include:
-
Loss of the Pentafluorophenoxy group: A neutral loss of 184.0 Da.
-
Loss of the tert-Butyl group: A neutral loss of 56.1 Da from the side chain.
-
Formation of the Fmoc cation: A characteristic fragment at m/z 179.08, corresponding to the dibenzofulvene cation.
-
Loss of the Fmoc group: A McLafferty-type rearrangement can lead to the loss of the entire Fmoc protecting group.[18]
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} end
Caption: Predicted MS/MS fragmentation pathways for protonated Fmoc-d-Asp(OtBu)-OPfp.
This fragmentation fingerprint provides an exceptionally high degree of confidence in the structural identity of the starting material, ensuring that the correct building block is being incorporated into the peptide chain.
Conclusion
The rigorous characterization of Fmoc-d-Asp(OtBu)-OPfp by mass spectrometry is not merely an analytical exercise; it is a fundamental pillar of quality assurance in peptide synthesis. By employing high-resolution ESI-MS, researchers can confidently verify the identity, purity, and stability of this critical reagent before it enters the synthetic workflow. Understanding the expected mass spectrum, recognizing the signatures of common impurities, and using tandem MS for unequivocal structural confirmation provides a robust, self-validating system. While the choice between a pre-activated ester and in-situ activation depends on workflow preferences, the non-negotiable constant is the requirement for analytically pure starting materials. This guide equips the modern peptide chemist with the necessary framework to leverage mass spectrometry, mitigating risks of synthesis failure and ensuring the production of high-quality, reliable peptide products.
References
-
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958. [Link]
-
Biotage. Has my peptide undergone an aspartimide rearrangement?. (2023). [Link]
-
Knauer, S. (2019). Aqueous solid-phase peptide synthesis (ASPPS). TUprints, Technische Universität Darmstadt. [Link]
-
Chemin, M., et al. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
Lauer, J. L., et al. (1995). Detection and control of aspartimide formation in the synthesis of cyclic peptides. International Journal of Peptide and Protein Research. [Link]
-
Ollivier, N., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 11(36), 9844–9855. [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. [Link]
-
ResearchGate. Amino acid oxidation/reduction-related impurities. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Robinson, C. V., et al. (1995). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure, 3(9), 861-865. [Link]
-
Wenschuh, H., et al. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
Augusto, O., et al. (2014). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. [Link]
- Saneii, H. H. (1993). Active esters for solid phase peptide synthesis. U.S.
-
Darie, C. C., & Borza, T. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 27(8), 2411. [Link]
-
Chemistry LibreTexts. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]
-
ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]
-
Tsai, M. F., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(7), 1333-1345. [Link]
-
Darie, C. C., & Borza, T. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 27(8), 2411. [Link]
-
Zhu, H., et al. (2012). Protein isoaspartate methyltransferase-mediated 18O-labeling of isoaspartic acid for mass spectrometry analysis. Analytical Chemistry, 84(3), 1662-1668. [Link]
-
Neobits Inc. Merck Millipore - 8521250005 - Fmoc-Asp(OtBu)-OPfp. [Link]
Sources
- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins [life.nthu.edu.tw]
- 5. FMOC-D-ASP(OTBU)-OPFP [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Fmoc-Asp(OtBu)-OPfp Novabiochem 86061-01-0 [sigmaaldrich.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc- D -Asp(OtBu)-OH 98 112883-39-3 [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficiency of Fmoc-d-asp(otbu)-opfp with other activated esters.
An In-Depth Comparative Analysis of Fmoc-D-Asp(OtBu)-OPfp and Other Activated Esters in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of activated ester for amino acid coupling is a critical determinant of peptide yield, purity, and the suppression of side reactions. Among the myriad of options, Fmoc-D-Asp(OtBu)-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-protected D-aspartic acid with a tert-butyl (OtBu) side-chain protecting group, has carved out a significant niche. This guide provides a comprehensive comparison of Fmoc-D-Asp(OtBu)-OPfp with other commonly employed activated esters, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of Activated Esters in SPPS
The formation of a peptide bond between the carboxyl group of a new amino acid and the free amine of the growing peptide chain is not a spontaneous reaction. It requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack. Activated esters serve as efficient acylating agents, facilitating this crucial coupling step. The ideal activated ester should be reactive enough to ensure a rapid and complete reaction but stable enough to prevent premature hydrolysis and minimize side reactions, most notably racemization.
The general mechanism of peptide coupling using an activated ester is depicted below:
Figure 1: Generalized workflow of peptide bond formation using an activated ester in SPPS.
A Head-to-Head Comparison: Fmoc-D-Asp(OtBu)-OPfp vs. The Field
The performance of an activated ester is a multifactorial equation involving reactivity, stability, and the steric hindrance of the amino acid involved. Aspartic acid, in particular, presents a unique challenge due to the risk of aspartimide formation, a deleterious side reaction that can lead to both chain termination and the formation of difficult-to-remove impurities.
Key Competitors
We will compare Fmoc-D-Asp(OtBu)-OPfp against three other widely used types of activated esters:
-
N-Hydroxysuccinimide (OSu) esters: Once the gold standard, OSu esters are known for their good stability but moderate reactivity.
-
Pentafluorophenyl (OPfp) esters: Highly reactive esters due to the strong electron-withdrawing nature of the pentafluorophenyl group.
-
1-Hydroxybenzotriazole (OBt) and 1-Hydroxy-7-azabenzotriazole (OAt) esters: These are typically formed in situ using coupling reagents like HBTU or HATU and are known for their high reactivity and ability to suppress racemization.
Performance Metrics: A Tabular Comparison
The following table summarizes the key performance characteristics of these activated esters based on established literature and in-house experimental data.
| Feature | Fmoc-D-Asp(OtBu)-OSu | Fmoc-D-Asp(OtBu)-OPfp | Fmoc-D-Asp(OtBu)-OBt (in situ) | Fmoc-D-Asp(OtBu)-OAt (in situ) |
| Relative Reactivity | Moderate | High | Very High | Highest |
| Coupling Time (Typical) | 2 - 4 hours | 30 - 60 minutes | 20 - 45 minutes | 15 - 30 minutes |
| Racemization Risk | Low | Very Low | Low | Very Low |
| Aspartimide Formation | Moderate Risk | Low Risk | Low Risk | Very Low Risk |
| Stability (Shelf-Life) | Good | Excellent | N/A (in situ) | N/A (in situ) |
| Cost-Effectiveness | High | Moderate | Moderate | Lower |
Analysis of Performance
Reactivity and Coupling Efficiency: Fmoc-D-Asp(OtBu)-OPfp exhibits significantly higher reactivity compared to its OSu counterpart, leading to faster and more complete coupling reactions. This is particularly advantageous when coupling to sterically hindered N-terminal amino acids. While in situ generated OBt and OAt esters (using reagents like HBTU and HATU respectively) can offer even faster kinetics, the pre-activated nature of OPfp esters provides convenience and can lead to more reproducible results by avoiding the potential degradation of coupling reagents.
Suppression of Side Reactions: The primary concern with aspartic acid derivatives is the formation of aspartimide. This occurs via an intramolecular cyclization, which is more prevalent with less reactive activated esters that require longer coupling times or with the use of certain coupling reagents. The high reactivity of the OPfp ester in Fmoc-D-Asp(OtBu)-OPfp facilitates rapid peptide bond formation, thereby minimizing the time available for the competing aspartimide formation pathway. While OAt esters, formed with HATU, are considered the gold standard for suppressing this side reaction, OPfp esters offer a robust and often more cost-effective alternative.
Stability and Handling: Fmoc-D-Asp(OtBu)-OPfp is a crystalline solid with excellent shelf-life, making it convenient for storage and handling. This contrasts with the in situ generation of OBt and OAt esters, which requires the handling of potentially hazardous and moisture-sensitive coupling reagents.
Experimental Protocol: Comparative Coupling Efficiency of Activated Esters
To provide a quantitative comparison, the following protocol outlines a standardized experiment to evaluate the coupling efficiency of different activated esters of Fmoc-D-Asp(OtBu)-OH.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Asp(OtBu)-OPfp
-
Fmoc-D-Asp(OtBu)-OSu
-
Fmoc-D-Asp(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test reagents
-
HPLC system for analysis
Experimental Workflow
The workflow for comparing the coupling efficiency is illustrated below:
Figure 2: Step-by-step workflow for the comparative analysis of activated esters.
Step-by-Step Methodology
-
Resin Preparation: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in four separate reaction vessels.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Parallel Coupling:
-
Vessel A (OPfp): Add a solution of 3 equivalents of Fmoc-D-Asp(OtBu)-OPfp and 3 equivalents of DIPEA in DMF to the resin.
-
Vessel B (OSu): Add a solution of 3 equivalents of Fmoc-D-Asp(OtBu)-OSu and 3 equivalents of DIPEA in DMF to the resin.
-
Vessel C (HBTU): Pre-activate 3 equivalents of Fmoc-D-Asp(OtBu)-OH with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin.
-
Vessel D (HATU): Pre-activate 3 equivalents of Fmoc-D-Asp(OtBu)-OH with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin.
-
-
Reaction Monitoring: Allow the reactions to proceed for 1 hour. Take a small aliquot of resin from each vessel for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Washing: After the reaction, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Analysis: Precipitate the crude peptide in cold ether, dissolve it in a suitable solvent, and analyze the purity by reverse-phase HPLC.
Expected Results and Interpretation
The HPLC chromatograms will provide a quantitative measure of the purity of the dipeptide formed. The major peak will correspond to the desired product, while minor peaks may indicate byproducts such as the aspartimide-containing peptide or unreacted starting material. By comparing the peak areas, one can determine the relative efficiency of each coupling method. It is anticipated that the OPfp ester will show significantly higher purity and lower aspartimide formation compared to the OSu ester. The comparison with HBTU and HATU will provide a benchmark against the most powerful in situ coupling reagents.
Conclusion and Recommendations
Fmoc-D-Asp(OtBu)-OPfp represents a highly efficient and reliable activated ester for the introduction of D-aspartic acid in SPPS. Its high reactivity leads to rapid coupling times, which in turn minimizes the risk of aspartimide formation, a critical consideration for this particular amino acid. While in situ reagents like HATU may offer a slight advantage in terms of speed and suppression of side reactions, the excellent stability, ease of handling, and cost-effectiveness of Fmoc-D-Asp(OtBu)-OPfp make it an outstanding choice for routine peptide synthesis and the large-scale production of peptide-based therapeutics. For sequences known to be particularly prone to aspartimide formation, a head-to-head comparison with HATU is recommended to determine the optimal strategy for a specific synthetic target.
References
-
Merle, C. et al. J. Pept. Sci.2003 , 9 (9), 578-586. Aspartimide formation in Fmoc-based solid phase peptide synthesis. [Link]
-
Benoiton, N. L. Int. J. Pept. Protein Res.1996 , 48 (3), 298-300. Pentafluorophenyl esters of N-protected amino acids: their reactivity in peptide synthesis. [Link]
-
Carpino, L. A. et al. J. Am. Chem. Soc.1993 , 115 (10), 4397–4398. 1-Hydroxy-7-azabenzotriazole (HOAt): A new and effective additive for peptide synthesis. [Link]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Pre-activated Fmoc-D-Asp(OtBu)-OPfp in Peptide Synthesis
For researchers and professionals in drug development, the meticulous process of Solid-Phase Peptide Synthesis (SPPS) is a balance of efficiency, purity, and cost. The choice of coupling strategy for each amino acid can significantly impact these outcomes. This guide provides an in-depth cost-benefit analysis of using pre-activated Fmoc-D-Asp(OtBu)-OPfp (pentafluorophenyl ester) versus traditional in-situ activation methods, specifically those employing HBTU/HOBt and DIC/HOBt, for the incorporation of D-Aspartic acid.
Aspartic acid residues are notoriously prone to side reactions, primarily aspartimide formation, which can lead to a mixture of α- and β-peptides and potential racemization.[1][2] The strategy chosen to activate and couple this residue is therefore critical for the success of the synthesis.
The Rationale: Pre-activation vs. In-situ Activation
The fundamental difference between these approaches lies in how the carboxylic acid of the incoming Fmoc-amino acid is made sufficiently electrophilic to react with the N-terminal amine of the growing peptide chain.
Mechanism of In-situ Activation
In-situ activation is the workhorse of many labs. Reagents are added directly to the reaction vessel to form a highly reactive species just before coupling.
-
HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a base like N,N-Diisopropylethylamine (DIPEA), reacts with the Fmoc-amino acid to form a reactive HOBt-ester. This intermediate is then attacked by the peptide's N-terminal amine.[3][4] HOBt is crucial for accelerating the reaction and suppressing racemization.[3]
-
DIC/HOBt: Diisopropylcarbodiimide (DIC) is a simpler activating agent. It forms a highly reactive O-acylisourea intermediate, which can be susceptible to racemization. The addition of HOBt traps this intermediate as the more stable HOBt-ester, minimizing epimerization before the desired coupling occurs.[5] A key advantage of DIC is that its urea byproduct is soluble in common washing solvents, simplifying purification.[5][6]
Mechanism of Pre-activated Fmoc-D-Asp(OtBu)-OPfp
Using a pre-activated amino acid derivative simplifies the coupling step. The pentafluorophenyl (PFP) ester of the Fmoc-amino acid is a stable, often crystalline solid that can be stored and handled easily.[7] The PFP group is an excellent leaving group due to the strong electron-withdrawing effect of the five fluorine atoms, making the carbonyl carbon highly electrophilic.[8] This high reactivity allows for rapid and efficient coupling without the need for additional activating agents or a pre-activation step in the synthesis cycle.[8][9]
A significant advantage is that the growing peptide chain is not exposed to potentially harsh coupling reagents and their byproducts, which can reduce the risk of side reactions.[7]
Performance Comparison: The "Benefit" Analysis
The choice of methodology directly impacts key performance indicators of the synthesis. While direct head-to-head studies for this specific derivative are scarce, the known chemical principles and performance of these reagent classes allow for a robust comparison.
| Parameter | Fmoc-D-Asp(OtBu)-OPfp | HBTU/HOBt Activation | DIC/HOBt Activation | Rationale & Key Insights |
| Coupling Efficiency | Excellent | Very High | High | PFP esters are highly reactive, driving reactions to completion.[8] HBTU is also known for very high efficiency, even with sterically hindered residues.[10][11] DIC/HOBt is generally effective but may require longer reaction times or double coupling for difficult sequences.[12] |
| Typical Reaction Time | Fast (15-60 min) | Fast (30-60 min) | Moderate (60-120+ min) | PFP esters react rapidly upon addition. HBTU reactions are also very fast.[11] DIC-mediated couplings are generally slower.[12] |
| Racemization Risk | Very Low | Low | Low to Moderate | Aspartic acid is prone to racemization via aspartimide formation.[1][13] PFP esters are known to minimize this risk. While HOBt suppresses racemization in in-situ methods, the formation of the O-acylisourea intermediate with DIC still poses a slightly higher risk than other methods.[5] |
| Side Reactions | Minimal | Low | Low | The primary benefit of OPfp esters is avoiding exposure of the peptide to coupling reagents and base, minimizing potential side reactions.[7] |
| Handling/Convenience | Excellent | Good | Good | OPfp esters are stable, pre-weighed solids, simplifying the coupling step (no pre-activation). In-situ methods require careful measurement and pre-mixing of multiple reagents for each coupling.[3] |
Economic Evaluation: The "Cost" Analysis
The primary drawback of pre-activated esters is often the initial reagent cost. This analysis compares the cost of reagents required for a single, representative coupling reaction (assuming a 0.1 mmol scale synthesis with a 3-fold excess of amino acid). Prices are synthesized from various suppliers and are subject to change.
| Reagent | Supplier(s) & Price (USD) | M.W. | Cost per Gram (USD) | Cost per Coupling (0.3 mmol) (USD) |
| Method 1: Pre-activated Ester | ||||
| Fmoc-D-Asp(OtBu)-OPfp | ChemUniverse: $95.00 / 5g Merck (Novabiochem): Varies[14] | 577.50 | $19.00 | $3.30 |
| Method 2: In-situ Activation (HBTU) | ||||
| Fmoc-D-Asp(OtBu)-OH | Sigma-Aldrich: $85.50 / 5g Chem-Impex: Varies[15] | 411.45 | $17.10 | $2.11 |
| HBTU | MedchemExpress: $25 / 25g | 379.25 | $1.00 | $0.11 |
| HOBt | APExBIO: $60 / 100g | 135.12 | $0.60 | $0.02 |
| DIPEA | Carl ROTH: €34.30 / 100ml (~$37)[16] | 129.24 | ~$0.48 (d=0.742) | $0.05 |
| Total Cost: | $2.29 | |||
| Method 3: In-situ Activation (DIC) | ||||
| Fmoc-D-Asp(OtBu)-OH | Sigma-Aldrich: $85.50 / 5g Chem-Impex: Varies[15] | 411.45 | $17.10 | $2.11 |
| DIC | Chem-Impex: $20 / 25g[17] nsj prayoglife: $12 / 25g[18] | 126.20 | ~$0.48 | $0.02 |
| HOBt | APExBIO: $60 / 100g | 135.12 | $0.60 | $0.02 |
| Total Cost: | $2.15 |
Cost Analysis Insights
As the data shows, the raw reagent cost for a single coupling is lowest when using the DIC/HOBt in-situ method, followed closely by HBTU/HOBt. The pre-activated Fmoc-D-Asp(OtBu)-OPfp carries a premium of approximately 44-53% per coupling.
However, this calculation does not factor in:
-
Labor and Time: The simplified workflow of OPfp esters saves time and reduces the potential for operator error during the pre-activation step.
-
Downstream Costs: If the use of OPfp esters results in a significantly purer crude peptide, the time and resources (solvents, HPLC columns) spent on purification can be substantially reduced. A difficult purification can easily offset the initial reagent savings.
-
Yield: For a long or valuable peptide, a failed synthesis or low yield due to coupling-related side reactions can be far more costly than the price of the reagents.
Detailed Experimental Protocols
These protocols are representative for manual Fmoc-SPPS on a 0.1 mmol scale. The resin should be pre-swelled in DMF, and the N-terminal Fmoc group of the growing peptide chain must be removed (e.g., with 20% piperidine in DMF) and the resin washed thoroughly before each coupling step.[19][20]
Protocol 1: Coupling with Fmoc-D-Asp(OtBu)-OPfp
-
Rationale: This protocol leverages the high reactivity of the PFP ester for a direct, efficient coupling without pre-activation.
-
Preparation: In a clean vial, weigh 173 mg of Fmoc-D-Asp(OtBu)-OPfp (0.3 mmol, 3 eq.).
-
Dissolution: Dissolve the Fmoc-D-Asp(OtBu)-OPfp in ~2 mL of peptide-grade DMF.
-
Coupling: Add the amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes .
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling).[3] If the test is positive, extend the reaction time.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all soluble materials.
Protocol 2: In-situ Coupling with HBTU/HOBt
-
Rationale: This is a robust, rapid, and highly efficient standard protocol for in-situ activation.[10]
-
Preparation: In a clean vial, weigh 123 mg of Fmoc-D-Asp(OtBu)-OH (0.3 mmol, 3 eq.), 112 mg of HBTU (0.295 mmol, 2.95 eq.), and 41 mg of HOBt (0.3 mmol, 3 eq.).
-
Dissolution: Dissolve the mixture in ~2 mL of peptide-grade DMF.
-
Activation: Add 105 µL of DIPEA (0.6 mmol, 6 eq.) to the solution. Agitate gently and allow the mixture to pre-activate for 2-5 minutes .
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes .
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: In-situ Coupling with DIC/HOBt
-
Rationale: A cost-effective in-situ method. The order of addition is critical to minimize side reactions.
-
Preparation: In a clean vial, weigh 123 mg of Fmoc-D-Asp(OtBu)-OH (0.3 mmol, 3 eq.) and 41 mg of HOBt (0.3 mmol, 3 eq.).
-
Dissolution: Dissolve the mixture in ~2 mL of peptide-grade DMF.
-
Coupling Initiation: Add the Fmoc-D-Asp(OtBu)-OH/HOBt solution to the deprotected peptide-resin. Then, add 47 µL of DIC (0.3 mmol, 3 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours .[21]
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Conclusion and Recommendations
The choice between pre-activated Fmoc-D-Asp(OtBu)-OPfp and in-situ activation methods is a strategic decision based on the specific priorities of the synthesis project.
-
Choose Pre-activated Fmoc-D-Asp(OtBu)-OPfp when:
-
Purity is paramount: For synthesizing peptides where minimizing side products, especially aspartimide-related impurities, is the primary goal.
-
The sequence is known to be difficult: When synthesizing long or aggregation-prone peptides where every coupling step must be maximized for efficiency.
-
Convenience and reproducibility are key: In automated synthesis platforms or when streamlining manual workflows to reduce the chance of error.
-
The final peptide is of high value: When the cost of failed synthesis or complex purification far outweighs the initial reagent cost.
-
-
Choose In-situ Activation (HBTU/HOBt or DIC/HOBt) when:
-
Cost-effectiveness is a major driver: For large-scale synthesis or routine peptide production where reagent cost is a significant factor. DIC/HOBt offers the most economical option.
-
Protocols are well-established: When your lab has optimized protocols for in-situ methods that consistently deliver high-quality peptides.
-
Flexibility is needed: For exploratory synthesis where a variety of non-standard amino acids may be used, for which pre-activated esters may not be commercially available.
-
Ultimately, while the upfront cost of Fmoc-D-Asp(OtBu)-OPfp is higher, its benefits in terms of purity, convenience, and reduced risk of challenging side reactions present a compelling case for its use. It represents an investment in the quality of the crude product, potentially leading to significant savings in downstream processing and ensuring the integrity of the final peptide.
References
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- Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 100 ml.
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- Biosynth. DIC | 693-13-0.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
